structural characterization of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide
structural characterization of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide
An In-depth Technical Guide to the Structural Characterization of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth framework for the structural elucidation of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide, a molecule integrating the pharmacologically significant pyrazole and naphthamide scaffolds. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a self-validating, logical workflow that explains the causality behind each experimental choice. This document details the synthetic pathway, purification, and multi-technique spectroscopic and crystallographic analysis required to confirm the molecule's identity, purity, and three-dimensional architecture with the highest degree of scientific certainty.
Rationale and Strategic Overview
The target molecule, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide, combines a substituted pyrazole, a heterocycle known for a wide spectrum of biological activities, with a naphthamide group, a rigid aromatic system often used to explore binding interactions in biological targets.[1] A precise understanding of its structure is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
Our characterization strategy is built on a foundation of orthogonal techniques. We begin with a robust synthetic protocol to obtain the pure compound. Subsequently, a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—will be employed to piece together the molecular puzzle. Each technique provides unique and complementary information: NMR reveals the connectivity and chemical environment of atoms, MS confirms the elemental composition and molecular weight, and IR identifies key functional groups. Finally, Single-Crystal X-ray Crystallography will be utilized to provide definitive, atomic-resolution insight into the molecule's three-dimensional structure.
Caption: Proposed two-step synthetic pathway.
Experimental Protocol: Synthesis
Part A: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine
-
Rationale: This step introduces the ethylamine side chain onto the pyrazole ring. Using a base like potassium carbonate is a standard and effective method for the N-alkylation of pyrazoles with alkyl halides. [2]Anhydrous DMF is chosen as the solvent for its ability to dissolve the reagents and its high boiling point, allowing for elevated reaction temperatures if necessary.
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,5-dimethylpyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq). Stir the suspension vigorously.
-
Add 2-bromoethylamine hydrobromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine intermediate. This intermediate is often used in the next step without extensive purification.
Part B: Synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide
-
Rationale: The Schotten-Baumann reaction is a classic, high-yielding method for forming amides from amines and acyl chlorides. [3]Dichloromethane (DCM) is an excellent solvent, and the aqueous NaOH serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Dissolve the crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-naphthoyl chloride (1.05 eq) in DCM.
-
Add the 1-naphthoyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Slowly add 1 M sodium hydroxide (NaOH) solution (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Once complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Experimental Protocol: Purification
-
Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. Recrystallization is then used to obtain a highly crystalline material suitable for analysis, particularly for X-ray crystallography.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.
Spectroscopic Characterization
Caption: Workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Predicted Spectral Data:
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Naphthyl Protons | 7.5 - 8.5 | Multiplet (m) | 7H | Ar-H |
| Amide Proton | ~7.0 | Broad Triplet (br t) | 1H | NH -CH₂ |
| Pyrazole Proton | ~5.8 | Singlet (s) | 1H | Pz-H (C4) |
| N-CH₂ | ~4.3 | Triplet (t) | 2H | Pz-N-CH₂ |
| C-CH₂ | ~3.8 | Quartet (q) | 2H | NH-CH₂ -CH₂ |
| Pyrazole Methyls | ~2.2, ~2.1 | Singlet (s) | 6H | Pz-CH₃ |
Causality: The naphthyl protons are expected in the aromatic region (7.5-8.5 ppm). [4]The pyrazole C4-H typically appears around 5.8-5.9 ppm as a sharp singlet. [5]The two sets of pyrazole methyl groups will be distinct singlets around 2.1-2.3 ppm. [5][6]The methylene groups (CH₂) will appear as coupled triplets or quartets, with the group attached to the pyrazole nitrogen (Pz-N-CH₂ ) being more downfield due to the electronegativity of the ring nitrogen. The amide N-H proton signal is often broad and its chemical shift is solvent-dependent.
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Amide Carbonyl | ~169 | C=O |
| Pyrazole Carbons | ~148, ~139 | Pz C3, C5 |
| Naphthyl Carbons | 124 - 135 | Ar-C |
| Pyrazole Carbon | ~106 | Pz C4 |
| Methylene Carbons | ~48, ~39 | N-C H₂, NH-C H₂ |
| Pyrazole Methyls | ~13, ~11 | Pz-CH₃ |
Causality: The amide carbonyl carbon is characteristically found around 169-171 ppm. [4]The substituted pyrazole carbons (C3, C5) are expected around 140-150 ppm, while the C4 carbon is more upfield at ~106 ppm. [6][7]The naphthyl carbons will produce a series of signals in the 124-135 ppm range. [8]The aliphatic methylene and methyl carbons will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. Fragmentation patterns give corroborating evidence for the proposed structure.
Experimental Protocol:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode.
Predicted Spectral Data:
| HRMS (ESI-TOF) | Data |
| Molecular Formula | C₂₀H₂₁N₃O |
| Calculated Exact Mass | 319.1685 |
| Observed [M+H]⁺ | m/z 319.1685 ± 5 ppm |
| Key Fragment 1 | m/z 155.0548 (C₁₁H₇O)⁺ |
| Key Fragment 2 | m/z 124.1022 (C₇H₁₂N₂)⁺ |
Causality: The most common fragmentation pathway for amides is the cleavage of the N-CO bond. [9][10]This would lead to the formation of a stable naphthoyl acylium cation (m/z 155). Another likely fragmentation would involve cleavage to give the protonated 1-ethyl-3,5-dimethylpyrazole fragment (m/z 124). The observation of these fragments would provide strong support for the proposed connectivity. [11][12]
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Place a small amount of the solid crystalline sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Predicted Spectral Data:
| IR (ATR) | Frequency (cm⁻¹) | Intensity | Assignment |
| N-H Stretch | ~3300 | Medium, Broad | Amide N-H |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Ar-H |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | C-H (CH₂, CH₃) |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | Amide C=O |
| N-H Bend (Amide II) | 1515 - 1570 | Strong | Amide N-H |
| C=C/C=N Stretch | 1450 - 1600 | Medium-Strong | Aromatic/Pyrazole Rings |
Causality: The presence of a strong absorption around 1650 cm⁻¹ (Amide I) is highly characteristic of a carbonyl group in an amide. [13][14][15]This is typically accompanied by a strong N-H bending vibration (Amide II) near 1550 cm⁻¹ and a broader N-H stretching band around 3300 cm⁻¹. [13][16]The other bands confirm the presence of aromatic and aliphatic C-H bonds.
Single-Crystal X-ray Crystallography
-
Rationale: While spectroscopic methods provide powerful evidence for molecular structure, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional map of atomic positions in the solid state. [17][18]It allows for the direct observation of bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate). [19][20]2. Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head. [20][21]3. Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a modern X-ray diffractometer.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other algorithms. Refine the atomic positions and displacement parameters to achieve a final, validated crystal structure.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value | Justification |
| Crystal System | Monoclinic | Common for organic molecules |
| Space Group | P2₁/c | A very common space group for achiral molecules |
| a (Å) | 10.5 | Plausible unit cell dimensions |
| b (Å) | 8.8 | for a molecule of this size. |
| c (Å) | 18.2 | |
| β (°) | 95.5 | |
| V (ų) | 1665 | |
| Z | 4 | Number of molecules in the unit cell |
| C=O Bond Length (Å) | ~1.24 | Typical for an amide carbonyl. |
| C-N (Amide) (Å) | ~1.33 | Shorter than a single bond due to resonance. |
| N-N (Pyrazole) (Å) | ~1.35 | Consistent with pyrazole ring structures. [22][23][24] |
| C-N (Pyrazole) (Å) | ~1.34 - 1.38 | Typical values within the pyrazole heterocycle. [22][24] |
Conclusion: A Unified Structural Assignment
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